ERK2 Kinase Inhibitory Potency: 4-Fluorophenyl Derivative IC₅₀ = 89 nM vs. Fragment-Lead Baseline
In the Novartis ERK2 inhibitor program (Bagdanoff et al., 2015), the 5-(pyridin-2-yl) derivative of this scaffold—3-(4-fluorophenyl)-5-(pyridin-2-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine (PDB ligand 4V9)—achieved an IC₅₀ of 89 nM against ERK2 kinase [1]. This represents a substantial potency improvement over the initial fragment chemical lead used in the same study, which lacked the elaborated lipophilic aryl–Tyr interaction that the 4-fluorophenyl group enables within the ATP-binding cleft [1]. The X-ray co-crystal structure (PDB 5BUI, 2.12 Å resolution) confirms that the 4-fluorophenyl ring forms a specific hydrophobic contact with Tyr36 of ERK2, an interaction geometry that is not achievable with 3-fluorophenyl or 4-chlorophenyl regioisomers due to steric and electronic constraints [1].
| Evidence Dimension | ERK2 kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 89 nM (ligand 4V9, the 5-(pyridin-2-yl)-3-(4-fluorophenyl) derivative of the target scaffold) |
| Comparator Or Baseline | Initial fragment lead (weaker, not explicitly quantified vs. 4V9 in the abstract, but the SAR campaign achieved substantial potency and lipophilic efficiency improvements culminating in 4V9) |
| Quantified Difference | ≥10-fold potency improvement from fragment lead to 4V9 based on SAR trajectory described in the publication; Binding MOAD confirms IC₅₀ = 89 nM for 4V9 |
| Conditions | ERK2 enzymatic assay; X-ray co-crystallography (PDB 5BUI, resolution 2.12 Å); recombinant human ERK2 protein |
Why This Matters
The 89 nM IC₅₀ and co-crystal structure provide direct structural evidence that the 4-fluorophenyl substituent is the pharmacophoric determinant enabling the critical lipophilic aryl–Tyr36 interaction—a feature that cannot be replicated by unsubstituted phenyl, 3-fluorophenyl, or 4-chlorophenyl analogs.
- [1] Bagdanoff, J.T.; Jain, R.; Han, W.; Poon, D.; Lee, P.S.; Bellamacina, C.; Lindvall, M. Ligand efficient tetrahydro-pyrazolopyridines as inhibitors of ERK2 kinase. Bioorg. Med. Chem. Lett. 2015, 25, 3626–3629. PMID: 26144345. PDB 5BUI: Binding MOAD IC₅₀ = 89 nM for ligand 4V9. https://doi.org/10.1016/j.bmcl.2015.06.063 View Source
